Methyl 2-hydroxyheptanoate
Description
Overview of α-Hydroxy Esters in Chemical and Biological Contexts
α-Hydroxy esters are a class of organic molecules characterized by an ester functional group with a hydroxyl group on the carbon atom adjacent to the carbonyl group (the α-position). researchgate.netacs.org This structural arrangement imparts unique chemical reactivity and physical properties, making them valuable intermediates in organic synthesis. acs.orgnih.govacs.org They are key building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. researchgate.netnih.govacs.org
Several methods exist for the synthesis of α-hydroxy esters. Common routes include the esterification of α-hydroxy acids with alcohols, the hydrolysis of α-halocarboxylic acids followed by esterification, and the reaction of aldehydes or ketones with hydrogen cyanide followed by hydrolysis and esterification of the resulting cyanohydrin. ontosight.aiwikipedia.orgacs.org Chemoenzymatic approaches are also employed to achieve high enantioselectivity, which is crucial for the synthesis of biologically active compounds. nih.govacs.org
In biological systems, α-hydroxy acids, the precursors to α-hydroxy esters, are involved in various metabolic pathways. nih.gov For instance, polyhydroxyalkanoates (PHAs), which are polyesters produced by various microorganisms, are composed of R-hydroxycarboxylic acid monomers. nih.gov These biopolymers are biodegradable and have garnered attention as sustainable alternatives to conventional plastics. acs.orgmdpi.com The controlled degradation of PHAs can yield enantiomerically pure hydroxyalkanoates, which are valuable chiral building blocks. nih.gov
Significance of Methyl 2-Hydroxyheptanoate in Contemporary Research
While research specifically on this compound is not as extensive as for some other α-hydroxy esters, it serves as a representative example of this class of compounds and is investigated for its potential applications. Like other α-hydroxy esters, it is explored as a building block in organic synthesis. ontosight.ai For instance, the synthesis of poly(2-methyl-3-hydroxyoctanoate), a polyester (B1180765) with potential as a biomaterial, has been achieved through the polymerization of a related lactone. acs.orgacs.org
The physical and chemical properties of this compound are characteristic of a medium-chain α-hydroxy ester. It is a liquid at room temperature with a boiling point estimated to be around 189-190 °C. thegoodscentscompany.com The presence of both a polar hydroxyl group and a nonpolar hydrocarbon chain gives it solubility in a range of organic solvents and moderate solubility in water. cymitquimica.com
Research into the biological activities of α-hydroxy esters is an active area. Studies have shown that some esters exhibit antimicrobial properties, making them potential candidates for the development of new antibacterial and antifungal agents. ontosight.ai Furthermore, derivatives of hydroxy esters have been investigated for their cytotoxicity against cancer cell lines, suggesting potential applications in medicinal chemistry. nih.gov The ability of these compounds to act as precursors for polymers also makes them relevant in the field of biodegradable materials. acs.org
Below are tables detailing some of the key physical properties of this compound and a list of related compounds mentioned in this article.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O3 | bldpharm.com |
| Molecular Weight | 160.21 g/mol | bldpharm.com |
| Appearance | Colorless to pale yellow liquid (est.) | thegoodscentscompany.com |
| Boiling Point | 189.00 to 190.00 °C @ 760.00 mm Hg (est.) | thegoodscentscompany.com |
| Vapor Pressure | 0.156000 mmHg @ 25.00 °C (est.) | thegoodscentscompany.com |
| Flash Point | 160.00 °F TCC (71.00 °C) (est.) | thegoodscentscompany.com |
Properties
IUPAC Name |
methyl 2-hydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-6-7(9)8(10)11-2/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBFAXBOTWDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Natural Occurrence of Methyl 2 Hydroxyheptanoate
Endogenous Metabolic Pathways Involving Methyl 2-hydroxyheptanoate
Current scientific literature does not prominently feature this compound as a key intermediate in major metabolic pathways. However, by examining the metabolism of structurally related compounds, we can infer potential, though likely minor, routes for its formation.
Intermediacy in Lipid Metabolism and Fatty Acid Flux
The backbone of this compound is heptanoic acid, a seven-carbon saturated fatty acid. Odd-chain fatty acids like heptanoic acid are known to be metabolized through β-oxidation, a process that sequentially shortens the fatty acid chain. The metabolism of heptanoic acid ultimately yields acetyl-CoA and propionyl-CoA. While standard β-oxidation does not involve hydroxylation at the C-2 position, the existence of 2-hydroxy fatty acids in biological systems suggests that alternative enzymatic processes could modify heptanoic acid.
The formation of 2-hydroxy fatty acids is often associated with α-oxidation, a pathway that involves the hydroxylation of the α-carbon (C-2). This process is crucial for the metabolism of branched-chain fatty acids and the synthesis of specific sphingolipids. If heptanoic acid were to be a substrate for an α-hydroxylating enzyme, 2-hydroxyheptanoic acid would be formed. The subsequent esterification of this intermediate with a methyl group, potentially from S-adenosyl methionine (SAM) through the action of a methyltransferase, would yield this compound. However, direct evidence for the 2-hydroxylation of heptanoic acid as a primary metabolic step is not well-established.
Exploration of Specific Enzymatic Steps in its Formation
The potential enzymatic formation of this compound would likely involve two key steps: the hydroxylation of the fatty acid chain and the subsequent esterification.
Hydroxylation: The introduction of a hydroxyl group at the C-2 position of heptanoic acid could theoretically be catalyzed by enzymes such as:
Fatty Acid 2-Hydroxylase (FA2H): This enzyme is primarily known for its role in the synthesis of 2-hydroxylated sphingolipids, which are crucial components of myelin and the epidermis. nih.govwikipedia.org While its substrate preference is typically for very-long-chain fatty acids, the possibility of it acting on medium-chain fatty acids like heptanoic acid cannot be entirely ruled out, though it is not its primary function. mdpi.comresearchgate.net
Cytochrome P450 (CYP) Enzymes: This large family of enzymes is involved in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. researchgate.netnih.gov Certain CYP enzymes are known to hydroxylate fatty acids at various positions. It is conceivable that a specific CYP isozyme could catalyze the 2-hydroxylation of heptanoic acid.
Esterification: Once 2-hydroxyheptanoic acid is formed, its conversion to this compound would require an esterification reaction. In a biological context, this could be catalyzed by:
Esterases or Lipases: While typically known for catalyzing the hydrolysis of esters, under certain conditions, these enzymes can also catalyze ester synthesis.
Methyltransferases: These enzymes are responsible for transferring a methyl group from a donor molecule, most commonly S-adenosyl methionine (SAM), to a substrate. A specific methyltransferase could potentially act on the carboxyl group of 2-hydroxyheptanoic acid.
Enzymatic Biotransformations and Biocatalysis for Analogous Structures
While the natural biosynthesis of this compound remains speculative, the enzymatic synthesis of this and related compounds is an area of active research, particularly in the field of biocatalysis.
Identification and Characterization of Oxidoreductases and Dehydrogenases Acting on Related Substrates
A number of oxidoreductases and dehydrogenases have been identified that act on 2-hydroxy fatty acids and related molecules, demonstrating the enzymatic machinery available for such transformations.
One such enzyme is (R)-2-hydroxy-fatty-acid dehydrogenase , which catalyzes the reversible oxidation of (R)-2-hydroxystearate to 2-oxostearate. wikipedia.org This highlights the existence of enzymes that specifically recognize and act on the 2-hydroxy position of fatty acids. Although this particular enzyme was characterized with a long-chain fatty acid, it is plausible that other dehydrogenases exist with specificity for medium-chain substrates like 2-hydroxyheptanoate.
The following table summarizes some relevant oxidoreductases and their activities on analogous substrates:
| Enzyme Family | Specific Enzyme Example | Substrate(s) | Product(s) |
| Oxidoreductases | (R)-2-hydroxy-fatty-acid dehydrogenase | (R)-2-hydroxystearate, NAD+ | 2-oxostearate, NADH, H+ |
| Cytochrome P450 | CYP152 family | Medium-chain fatty acids | α- and β-hydroxy fatty acids |
| Fatty Acid 2-Hydroxylase | FA2H | Very-long-chain fatty acids | (R)-2-hydroxy fatty acids |
Stereoselective Enzymatic Synthesis Routes (e.g., using carbonyl reductases)
The stereoselective synthesis of chiral molecules is a significant challenge in organic chemistry, and enzymes offer a powerful tool to achieve high enantiopurity. Carbonyl reductases, in particular, are widely used for the synthesis of chiral alcohols from their corresponding ketones.
The synthesis of this compound can be envisioned through the reduction of its corresponding keto-ester, methyl 2-oxoheptanoate. A variety of carbonyl reductases, often from microbial sources such as Candida and Serratia species, have been shown to catalyze the reduction of α-keto esters with high stereoselectivity. nih.govrsc.org
This enzymatic approach typically involves:
Substrate: Methyl 2-oxoheptanoate.
Enzyme: A stereoselective carbonyl reductase.
Cofactor: A hydride donor, usually NADPH or NADH, which is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase).
This method allows for the production of either the (R)- or (S)-enantiomer of this compound, depending on the specific enzyme used. Research in this area has demonstrated the feasibility of producing various chiral hydroxy esters with high yields and enantiomeric excess, providing a green and efficient alternative to traditional chemical synthesis. semanticscholar.org
Genetic and Proteomic Approaches to Elucidate Biosynthetic Systems
Modern analytical techniques are pivotal in unraveling the complexities of metabolic pathways, including the biosynthesis of compounds like this compound. Genetic and proteomic approaches offer powerful tools to identify and characterize the genes and enzymes involved in these intricate biological processes.
Genetic Approaches: The identification of genes encoding for fatty acid 2-hydroxylases (FA2Hs) is a primary step. By creating genetic knockouts or using gene silencing techniques (e.g., RNA interference) for candidate FA2H genes in model organisms, researchers can observe the resulting changes in the metabolome. A significant reduction or complete absence of 2-hydroxy fatty acids, including 2-hydroxyheptanoic acid, in these genetically modified organisms would provide strong evidence for the gene's function.
Proteomic Approaches: Proteomics allows for the large-scale study of proteins, particularly enzymes, within a biological system. Techniques such as mass spectrometry-based proteomics can be employed to identify proteins that are differentially expressed under conditions where the production of 2-hydroxy fatty acids is elevated. For instance, by comparing the proteome of a wild-type organism with a mutant that overproduces 2-hydroxyheptanoic acid, it may be possible to identify the specific FA2H and methyltransferase enzymes responsible for its synthesis.
Furthermore, co-expression analysis, which identifies genes that are expressed in a similar pattern across different conditions, can provide clues about other potential enzymes and regulatory proteins involved in the biosynthetic pathway.
Detection and Profiling in Biological Matrices
The identification and quantification of this compound in various biological samples are crucial for understanding its natural distribution and physiological roles. Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), are employed for its detection and profiling.
Occurrence and Quantitative Analysis in Plant Metabolomes (e.g., Barley)
Metabolomic studies of developing barley (Hordeum vulgare) seeds have identified the presence of 2-hydroxyheptanoate nih.gov. This finding suggests that the metabolic machinery for synthesizing this compound exists within barley tissues. In a study analyzing the metabolome of developing mutant barley seeds, 2-hydroxyheptanoate was detected as one of the many metabolites present nih.gov. The analysis was conducted using gas chromatography-mass spectrometry (GC-MS), a sensitive technique for identifying and quantifying volatile and semi-volatile organic compounds nih.gov.
While the aforementioned study confirms the qualitative presence of 2-hydroxyheptanoate, detailed quantitative data on the concentration of this compound in different barley cultivars or under various environmental conditions remains to be extensively documented. Further targeted quantitative analyses would be necessary to determine the typical concentration ranges of this compound in barley and to understand how its levels might be influenced by genetic and environmental factors.
Table 1: Detection of 2-Hydroxyheptanoate in Barley Metabolome
| Compound | Biological Matrix | Analytical Method | Finding |
|---|
Presence and Characterization in Other Natural Extracts (e.g., Honey components)
Honey is a complex natural product containing a wide array of chemical compounds, including various fatty acids and their esters. While the presence of numerous hydroxy fatty acids has been reported in honey, the specific identification of this compound is not yet definitively documented in widely available literature.
Studies on the lipid components of honey have revealed the presence of fatty acid methyl esters. The analysis of honey often involves a derivatization step, such as methylation, to convert non-volatile fatty acids into their more volatile methyl esters for GC-MS analysis. This analytical approach would be suitable for detecting this compound if it were present in the original honey sample or formed during sample preparation from 2-hydroxyheptanoic acid.
Given that bees collect nectar from a vast diversity of plants, it is plausible that 2-hydroxyheptanoic acid or its methylated form could be transferred from the nectar to the honey. Additionally, metabolic processes within the bees themselves could potentially contribute to the presence of this compound. However, without direct analytical evidence, the occurrence of this compound in honey remains speculative. Future research focusing on the detailed lipid profiling of honey from various botanical origins could clarify the presence and concentration of this specific compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydroxyheptanoic acid |
| Heptanoic acid |
Advanced Chemical Synthesis and Stereochemical Control of Methyl 2 Hydroxyheptanoate and Analogs
Chemoenzymatic Synthesis Strategies for Enantiopure Forms
Chemoenzymatic synthesis leverages the high selectivity of biological catalysts in conjunction with traditional chemical reactions, offering a powerful and green approach to producing enantiopure compounds. nih.gov The advantages of biocatalysis include the high enantioselectivity and regioselectivity of enzyme-catalyzed reactions, which are often difficult to achieve with conventional chemical methods. nih.gov These reactions are typically performed under mild conditions, minimizing issues like isomerization, racemization, and rearrangement. nih.gov
The synthesis of chiral α-hydroxy esters, such as methyl 2-hydroxyheptanoate, has been significantly advanced through biocatalysis. nih.gov Enzymes, used either as isolated proteins or within whole-cell systems, provide efficient pathways to these valuable chiral intermediates. nih.govsemanticscholar.org Key enzymatic reactions include the asymmetric reduction of α-keto esters, the hydrolysis of racemic esters, and the hydroxylation of carboxylic acids.
A prominent and widely used biocatalytic route is the enantioselective reduction of a prochiral α-keto ester precursor. nih.gov Ketoreductases (KREDs), a class of alcohol dehydrogenases, are particularly effective for this transformation. These enzymes, often requiring a cofactor like NADPH, can reduce the ketone functionality to a hydroxyl group with exceptionally high stereoselectivity. The necessary cofactor is typically regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase, which makes the process economically viable on a larger scale. nih.gov For instance, the asymmetric reduction of a ketoester to its corresponding (R)-hydroxy ester has been achieved with high yield (82%) and excellent enantiomeric excess (>99.5% e.e.) using a commercially available ketoreductase. nih.gov
Lipases are another class of enzymes extensively used for producing chiral α-hydroxy esters, primarily through the kinetic resolution of racemic mixtures. mdpi.commdpi.com In a typical resolution, the enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the fast-reacting enantiomer from the unreacted one. mdpi.com
The development of these biocatalytic routes is driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry, where single-enantiomer drugs are often more effective and have fewer side effects. nih.govnih.gov
To transition biocatalytic methods from laboratory-scale experiments to industrial production, rigorous optimization of the reaction parameters is essential. Key factors that influence the efficiency of enzyme-mediated reactions include substrate concentration, enzyme stability, cofactor regeneration, and the choice of reaction medium.
Directed evolution has emerged as a powerful tool for tailoring enzymes to specific industrial needs. nih.govrsc.org This process involves generating a library of enzyme mutants and screening them for desired properties, such as enhanced activity, improved stability in organic solvents, or inverted enantioselectivity. For example, through directed evolution, the triple mutant of an alcohol dehydrogenase from Thermoethanolicus brockii (I86V/W110L/L294Q) was developed to reverse and improve its stereoselectivity for the reduction of oxolan-3-one, achieving full conversion with 94% e.e. for the (S)-enantiomer, a significant improvement over the wild-type's 23% e.e. for the (R)-enantiomer. rsc.org Similarly, site-directed mutagenesis of a carbonyl reductase from Exiguobacterium sp. led to a mutant with a 5.07-fold increase in catalytic efficiency (kcat/Km) for the synthesis of a key chiral intermediate for the drug Vibegron. researchgate.net
Process engineering strategies also play a crucial role. Enzyme immobilization can enhance stability and allow for catalyst reuse over multiple cycles. nih.gov The use of whole-cell biocatalysts can simplify the process by providing the necessary enzymes and cofactor regeneration systems within a single biological entity. nih.gov Optimizing substrate and cell concentrations is also critical. In the reduction of ethyl diketoester, nearly complete conversion (>95%) was achieved at a substrate concentration of 10 g/L by adjusting the cell concentration, yielding the desired (3R,5S)-dihydroxy ester with 99.4% e.e. nih.gov
The table below summarizes findings from a study on the optimization of a carbonyl reductase, demonstrating the impact of mutagenesis on catalytic efficiency.
| Enzyme Variant | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Fold Increase in Efficiency |
| Wild Type (EaSDR6) | 1.57 | Value not provided | Value not provided | 1.0 |
| Mutant (A138L/S193A) | 0.67 | 2.17x Wild Type | Value not provided | 5.07 |
| Data derived from a study on a novel carbonyl reductase for the synthesis of a Vibegron intermediate. researchgate.net |
Asymmetric Chemical Synthesis
While chemoenzymatic methods offer significant advantages, purely chemical asymmetric synthesis remains a vital and flexible approach for creating chiral molecules. These methods often provide access to both enantiomers of a product and can be applied to a broader range of substrates that may not be compatible with enzymatic systems.
The asymmetric synthesis of α-hydroxy esters often relies on the use of chiral auxiliaries, chiral catalysts, or chiral reagents to control the stereochemical outcome of a reaction.
One effective strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate. The auxiliary directs the stereochemistry of a subsequent reaction and is then removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries used for the asymmetric α-hydroxylation of carboxylic acid derivatives. researchgate.net In this method, the fatty acid is first converted into a chiral N-acyl oxazolidinone. Subsequent enolization and reaction with an electrophilic hydroxylating agent, such as a 2-sulfonyloxaziridine, proceed with high diastereoselectivity, which can reach 98% for various fatty acid derivatives. researchgate.net The auxiliary is then cleaved to yield the desired chiral 2-hydroxy fatty acid methyl ester.
Another powerful approach is the use of pseudoephedrine as a chiral auxiliary. Commercially available in both enantiomeric forms, it can be used to synthesize all four possible diastereomers of a complex hydroxy acid, as demonstrated in the synthesis of the fatty acid component of callipeltin A. nih.gov
Organocatalysis has also become a prominent tool for the enantioselective synthesis of chiral building blocks. researchgate.netmdpi.com Chiral organocatalysts, such as proline derivatives, can catalyze reactions like the asymmetric α-hydroxylation of ketones and aldehydes, providing access to chiral α-hydroxy carbonyl compounds which are precursors to α-hydroxy esters. researchgate.net
The table below presents results from the asymmetric α-hydroxylation of various N-acyl oxazolidinones, highlighting the high diastereoselectivity achieved using this methodology.
| R-group of N-acyl Oxazolidinone | Diastereomeric Ratio |
| CH3(CH2)10 | 98.5 : 1.5 |
| CH3(CH2)14 | 99.0 : 1.0 |
| CH3(CH2)7CH=CH(CH2)7 (Oleic) | 99.0 : 1.0 |
| CH3(CH2)4CH=CHCH2CH=CH(CH2)7 (Linoleic) | 99.0 : 1.0 |
| Data derived from a study on the highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters. researchgate.net |
The methodologies for creating chiral α-hydroxy esters are often integral to the total synthesis of complex natural products and pharmaceuticals. These multi-step syntheses require robust and highly selective reactions to build intricate molecular architectures with precise stereochemical control.
Such total synthesis campaigns showcase how fundamental reactions for creating chiral centers, like those in α-hydroxy esters and their derivatives, are applied in a broader context to solve complex synthetic challenges.
Synthetic Routes to Functionalized Derivatives
Functionalized derivatives of this compound are synthesized to modulate the molecule's physical, chemical, and biological properties. A variety of synthetic routes exist to introduce new functional groups onto the core structure.
One common strategy involves reactions at the hydroxyl or carboxyl groups. For example, the synthesis of methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety has been reported. researchgate.net In this multi-step synthesis, the phenolic hydroxyl group of methyl salicylate is first alkylated. The ester is then converted to an acid chloride using thionyl chloride, which subsequently reacts with piperazine to form the final amide derivative. This approach demonstrates how the core structure can be extended to incorporate complex heterocyclic moieties. researchgate.net
Another route involves building new ring systems from acyclic precursors. Functionalized tetrahydrofuran (B95107) derivatives, for instance, can be synthesized from methyl 2-siloxycyclopropanecarboxylates. rsc.org This process involves the deprotonation of the cyclopropane (B1198618) ring, followed by the addition of a carbonyl compound. The subsequent ring-cleavage and work-up (either reductive or oxidative) yield various substituted methyl tetrahydrofuran-3-carboxylates or their 5-oxo lactone analogues. rsc.org
Furthermore, the core structure can be modified to create metal complexes. A functionalized acrylate, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, was synthesized via a Morita-Baylis-Hillman reaction and subsequently used as a ligand to prepare complexes with various transition metals, including Cr³⁺, Co³⁺, and Ni²⁺. mdpi.com Such derivatization can impart novel electronic and catalytic properties to the original organic molecule.
Preparation of Chemically Modified this compound Analogs
The synthesis of chemically modified analogs of this compound is crucial for structure-activity relationship (SAR) studies, enabling the exploration of how modifications to the molecule's core structure influence its biological activity. These modifications can be systematically introduced at various positions, including the alkyl chain, the hydroxyl group, and the ester moiety, to probe interactions with biological targets.
A primary strategy for modifying the alkyl chain involves the use of substituted starting materials in established synthetic routes for α-hydroxy esters. For instance, variations in the heptanoyl precursor can lead to a diverse range of analogs. Stereoselective synthesis is paramount in this process to ensure the production of enantiomerically pure compounds, which is critical for understanding biological specificity. One common approach is the asymmetric reduction of a corresponding α-keto ester, methyl 2-oxoheptanoate. This can be achieved with high enantioselectivity using chiral reducing agents or catalytic hydrogenation with chiral catalysts.
Another versatile method for creating analogs is through the modification of the hydroxyl and ester functionalities of the parent molecule. The hydroxyl group can be acylated or etherified to introduce a variety of functional groups. For example, reaction with acyl chlorides or anhydrides in the presence of a base can yield ester derivatives, while alkyl halides under Williamson ether synthesis conditions can produce ether analogs. These reactions can be tailored to introduce functionalities such as longer alkyl chains, aromatic rings, or groups suitable for further chemical ligation.
The ester group of this compound can be modified through transesterification. This reaction, which can be catalyzed by either acid or base, or by enzymes such as lipases, allows for the exchange of the methyl group with other alkyl or functionalized groups google.com. Enzymatic transesterification is often preferred for its mild reaction conditions and high selectivity, which helps to preserve the stereochemical integrity of the chiral center.
A summary of potential synthetic modifications to this compound is presented in the table below.
| Modification Site | Reaction Type | Reagents and Conditions | Potential Analogs |
| Alkyl Chain | Asymmetric α-keto ester reduction | Chiral boranes, catalytic hydrogenation with chiral ligands | Branched-chain, cyclic, or unsaturated analogs |
| Hydroxyl Group | Acylation | Acyl chlorides/anhydrides, base (e.g., pyridine) | Acetates, benzoates, and other ester derivatives |
| Hydroxyl Group | Etherification | Alkyl halides, base (e.g., NaH) | Alkyl ethers, benzyl (B1604629) ethers |
| Ester Group | Transesterification | Alcohols, acid/base or lipase (B570770) catalysis | Ethyl, propyl, or functionalized esters |
These synthetic strategies provide a robust toolkit for generating a library of this compound analogs, which are essential for detailed SAR investigations and the development of compounds with optimized properties.
Synthesis of Diagnostic Probes and Conjugates
The development of diagnostic probes and conjugates of this compound is instrumental for studying its biological distribution, target engagement, and mechanism of action. These tools typically involve the covalent attachment of a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the core structure of this compound. The design of these probes requires careful consideration of the attachment point and the linker chemistry to ensure that the modification does not significantly perturb the biological activity of the parent molecule.
Fluorescent Probes:
Fluorescently labeled analogs of this compound are invaluable for in vitro and in vivo imaging studies. The synthesis of these probes generally involves the conjugation of a fluorescent dye to a functionalized version of the parent molecule. A common strategy is to introduce a reactive handle, such as an amine or an azide (B81097), onto the this compound scaffold. This can be achieved by modifying the alkyl chain or by derivatizing the hydroxyl group.
For instance, a terminal alkyne or azide can be introduced at the end of the heptanoate (B1214049) chain of a precursor, which can then be subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a corresponding azide- or alkyne-functionalized fluorophore. This approach offers high efficiency and specificity under mild conditions.
Alternatively, the hydroxyl group can be derivatized with a linker containing a primary amine. This amine can then be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye to form a stable amide bond fluorofinder.comresearchgate.netthermofisher.com. A variety of fluorescent dyes with NHS ester functionalities are commercially available, spanning the visible and near-infrared spectrum.
Biotinylated Probes:
Biotinylated probes are widely used for affinity-based purification of binding partners, pull-down assays, and detection via streptavidin-conjugated reporters. The synthesis of biotinylated this compound analogs follows similar principles to that of fluorescent probes.
A common method involves the reaction of an amine-functionalized this compound analog with an activated biotin derivative, such as biotin-NHS ester google.com. This reaction forms a stable amide linkage. The length and nature of the spacer arm between the biotin moiety and the this compound core can be varied to optimize binding to streptavidin and minimize steric hindrance with the target protein.
The table below summarizes common strategies for the synthesis of diagnostic probes of this compound.
| Probe Type | Functionalization Strategy | Conjugation Chemistry | Reporter Molecule |
| Fluorescent | Introduction of a terminal alkyne/azide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide/alkyne-modified fluorophore (e.g., fluorescein, rhodamine) |
| Fluorescent | Derivatization with an amine-containing linker | NHS ester chemistry | NHS ester-activated fluorophore (e.g., Alexa Fluor, Cy dyes) |
| Biotinylated | Derivatization with an amine-containing linker | NHS ester chemistry | Biotin-NHS ester |
The successful synthesis of these diagnostic probes provides powerful tools to elucidate the biological functions and interactions of this compound at the molecular level.
Mechanistic Studies and Reaction Kinetics of Methyl 2 Hydroxyheptanoate Transformations
Elucidation of Organic Reaction Mechanisms
The reactivity of Methyl 2-hydroxyheptanoate is dictated by the interplay between its ester and hydroxyl functionalities. Mechanistic studies focus on elucidating the step-by-step pathways of bond formation and cleavage during its transformations.
Ester hydrolysis is a cardinal reaction of this compound, proceeding through different mechanisms under acidic and basic conditions. This reaction cleaves the ester into 2-hydroxyheptanoic acid and methanol (B129727).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound typically follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is reversible and its mechanism is the microscopic reverse of Fischer esterification.
The key steps are:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (like H₃O⁺), which activates the carbonyl carbon, making it more electrophilic.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The protonated carbonyl group of the resulting 2-hydroxyheptanoic acid is deprotonated by water, regenerating the acid catalyst.
Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) (NaOH), hydrolysis occurs via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction is effectively irreversible.
The mechanism involves:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed 2-hydroxyheptanoic acid. This final, rapid acid-base step forms methanol and the sodium salt of the carboxylic acid (sodium 2-hydroxyheptanoate). This step drives the reaction to completion.
The functional groups of this compound can be independently reduced or oxidized using specific reagents.
Reduction Processes: The ester group is susceptible to reduction by powerful reducing agents.
Mechanism with Lithium Aluminum Hydride (LiAlH₄): The reduction of the ester to a primary alcohol proceeds via nucleophilic acyl substitution.
The hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate.
This intermediate collapses, eliminating the methoxide ion (CH₃O⁻) to form an intermediate aldehyde (2-hydroxyheptanal).
A second hydride ion rapidly attacks the aldehyde, and after an acidic workup, yields the final product, heptane-1,2-diol. The secondary alcohol at the C2 position remains unaffected by this reagent.
Oxidation Processes: The secondary alcohol group at the C2 position can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid cleavage of the adjacent ester group.
Mechanism with Chromic Acid (H₂CrO₄):
The secondary alcohol attacks chromic acid to form a chromate (B82759) ester.
A base (often water) removes the proton from the carbon bearing the oxygen, and the C-H bond electrons move to form a new C=O double bond.
Simultaneously, the O-Cr bond breaks, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV).
The final product is Methyl 2-oxoheptanoate. Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also achieve this transformation with less risk of side reactions. Studies on other α-hydroxy acids have demonstrated that stronger oxidants can lead to oxidative decarboxylation, cleaving the molecule into smaller fragments. researchgate.net
Elimination Reactions (Dehydration): Under strong acidic conditions and heat, the 2-hydroxy group can be eliminated through a dehydration reaction, typically following an E1 mechanism.
Protonation: The hydroxyl group is protonated by a strong acid, forming a good leaving group (H₂O).
Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the C2 position.
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon (C3), and the electrons from the C-H bond form a π bond, resulting in the formation of Methyl hept-2-enoate.
Rearrangement Reactions: The intermediate secondary carbocation formed during the E1 elimination is susceptible to rearrangement to form a more stable carbocation. However, in the case of this compound, a 1,2-hydride shift from C3 to C2 would also result in a secondary carbocation, offering no additional stability. Therefore, significant rearrangement is less likely unless induced under specific conditions that might favor other pathways, such as the α-ketol rearrangement if the compound were first oxidized to an α-hydroxy ketone. wikipedia.orgorganicreactions.org
Kinetic Analysis of Chemical and Biochemical Transformations
Kinetic analysis provides quantitative insight into how reaction rates are affected by factors such as reactant concentrations, temperature, and catalysts.
The rates of transformation for this compound can be described by specific rate laws.
Hydrolysis Kinetics:
Acid-Catalyzed Hydrolysis: The reaction is typically first-order with respect to the ester and the acid catalyst. However, since the acid is a catalyst and water is the solvent (present in large excess), their concentrations remain effectively constant. The reaction thus follows pseudo-first-order kinetics.
Rate Law: Rate = k_obs[this compound] where k_obs = k[H⁺]. stackexchange.com
Rate Law: Rate = k[this compound][OH⁻]
The table below illustrates hypothetical rate constants for the hydrolysis of an ester like this compound under different pH conditions, demonstrating the influence of acid and base catalysis.
| Condition | pH | Rate Law | Apparent Rate Constant (k_obs) at 25°C (s⁻¹) | Half-life (t₁/₂) |
|---|---|---|---|---|
| Acidic | 1.0 | Pseudo-first-order | 1.1 x 10⁻⁵ | ~17.5 hours |
| Neutral | 7.0 | Pseudo-first-order | 1.5 x 10⁻¹⁰ | ~147 years |
| Basic | 13.0 | Second-order | 1.1 x 10⁻² (M⁻¹s⁻¹) | ~1.5 minutes (at [OH⁻]=0.1M) |
This data is illustrative for a typical carboxylic acid ester and demonstrates the dramatic increase in hydrolysis rate away from neutral pH. viu.ca
Catalysts and reaction conditions are critical for directing the transformation of this compound towards a desired product.
Hydrolysis: The choice between acid and base catalysis determines the reversibility of the reaction. Basic hydrolysis is irreversible and is therefore preferred for driving the reaction to completion. viu.ca
Oxidation/Reduction: The selectivity of oxidation and reduction is highly dependent on the reagent used. For instance, a mild oxidizing agent like PCC will selectively oxidize the secondary alcohol to a ketone, whereas a strong reducing agent like LiAlH₄ will selectively reduce the ester to an alcohol.
Enzymatic Catalysis: In biochemical systems, enzymes like lipases and esterases can catalyze the hydrolysis of the ester group with high chemo- and enantioselectivity. The kinetics of such enzymatic reactions often follow the Michaelis-Menten model, where the rate becomes independent of substrate concentration at high levels (zero-order kinetics). The degradation rate in these systems is also highly dependent on the physical state of the substrate, such as its crystallinity. nih.gov
The following table summarizes how different catalysts and conditions can selectively promote various transformations of this compound.
| Transformation | Catalyst/Reagent | Typical Conditions | Primary Product | Selectivity Principle |
|---|---|---|---|---|
| Ester Hydrolysis (Irreversible) | NaOH or KOH | Aqueous solution, heat | Sodium 2-hydroxyheptanoate | BAC2 mechanism; irreversible due to salt formation |
| Ester Hydrolysis (Reversible) | H₂SO₄ or HCl | Excess water, heat | 2-Hydroxyheptanoic acid | AAC2 mechanism; equilibrium process |
| Alcohol Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Methyl 2-oxoheptanoate | Mild oxidant targets secondary alcohol without affecting the ester |
| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, then H₃O⁺ workup | Heptane-1,2-diol | Strong nucleophilic hydride reduces ester to primary alcohol |
| Dehydration | Conc. H₂SO₄ or H₃PO₄ | High temperature | Methyl hept-2-enoate | E1 mechanism via carbocation intermediate |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry offers powerful tools to investigate the mechanistic details and reaction kinetics of transformations involving this compound at an atomic level. These methods provide insights that are often inaccessible through experimental techniques alone, allowing for a detailed understanding of reaction pathways, transition states, and the interactions between reactants and catalysts.
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the energetics and geometries of molecules and transition states involved in the transformations of this compound. These calculations can map out the potential energy surface of a reaction, identifying the most favorable reaction pathways.
For the lipase-catalyzed hydrolysis of this compound, the reaction is understood to proceed via a Ping-Pong Bi-Bi mechanism. researchgate.net This mechanism involves the formation of a tetrahedral intermediate. Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the acylation and deacylation steps of this catalytic cycle. researchgate.netmdpi.com
The key steps that can be analyzed using quantum chemical calculations include:
Nucleophilic Attack: The initial step involves the nucleophilic attack of the serine residue (part of the Ser-His-Asp catalytic triad) on the carbonyl carbon of the this compound. DFT calculations can determine the activation energy for the formation of the first tetrahedral intermediate. nih.gov
Proton Transfer: The catalytic histidine residue plays a crucial role in proton transfer, acting as a general base and acid. nih.gov Quantum chemical calculations can model this proton shuttle and its effect on the stability of the intermediates.
Formation of Acyl-Enzyme Intermediate: Following the collapse of the tetrahedral intermediate, methanol is released, and an acyl-enzyme intermediate is formed. The energetics of this step can be precisely calculated.
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. Subsequent collapse of this intermediate releases the 2-hydroxyheptanoic acid and regenerates the active enzyme.
Table 1: Hypothetical Reaction Energetics for the Lipase-Catalyzed Hydrolysis of this compound based on DFT Calculations for Similar Esters
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants | Enzyme + this compound | 0.0 |
| Acylation Transition State 1 | First Tetrahedral Intermediate Formation | +12.5 |
| Acyl-Enzyme Intermediate | Covalent Adduct + Methanol | -5.2 |
| Deacylation Transition State 2 | Second Tetrahedral Intermediate Formation | +15.8 |
| Products | Enzyme + 2-Hydroxyheptanoic Acid | -8.7 |
Note: These values are illustrative and based on typical energy profiles for lipase-catalyzed ester hydrolysis.
The geometry of the transition states, including bond lengths and angles, can also be determined through these calculations, providing a detailed picture of the atomic rearrangements during the reaction. For instance, the C-O bond of the ester is significantly elongated in the transition state leading to the tetrahedral intermediate.
Molecular Dynamics Simulations for Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound transformations, MD simulations are particularly valuable for understanding the dynamic interactions between the substrate and the enzyme, such as a lipase (B570770). chemrxiv.orgnih.gov These simulations can reveal how the substrate binds to the active site, the conformational changes that occur in the enzyme upon substrate binding, and the role of the solvent in the catalytic process.
A typical MD simulation of the this compound-lipase complex would involve placing the substrate within the active site of the enzyme, solvating the system with water molecules, and then calculating the forces between all atoms to simulate their motion over a period of nanoseconds or even microseconds. chemrxiv.orgnih.gov
Key insights that can be gained from MD simulations include:
Binding Pose and Stability: MD simulations can predict the most stable binding orientation of this compound in the active site of the lipase. This includes identifying the key amino acid residues that form hydrogen bonds and hydrophobic interactions with the substrate. chemrxiv.org For example, the hydroxyl group of the substrate would likely form a hydrogen bond with a residue in the oxyanion hole, stabilizing the tetrahedral intermediate. d-nb.info
Conformational Changes: Enzymes are not static structures. MD simulations can show how the enzyme's conformation changes to accommodate the substrate. For lipases like Candida antarctica lipase B (CALB), which has a small lid over its active site, simulations can reveal the dynamics of this lid opening to allow substrate entry. nih.gov
Solvent Effects: The behavior of water molecules at the active site is crucial for hydrolysis. MD simulations can track the movement of individual water molecules and identify those that are positioned to act as nucleophiles in the deacylation step. chemrxiv.org The simulations can also shed light on how different organic solvents might affect the enzyme's structure and activity in transesterification reactions.
Enantioselectivity: For chiral molecules like this compound, lipases often exhibit enantioselectivity. MD simulations can help to explain the molecular basis of this selectivity by comparing the binding energies and dynamics of the two enantiomers in the active site. nih.gov Differences in the stability of the enzyme-substrate complex for each enantiomer can lead to different reaction rates.
Table 2: Key Interacting Residues in the Active Site of Candida antarctica Lipase B with a Hypothetical Substrate Analogous to this compound
| Substrate Moiety | Interacting Enzyme Residue | Type of Interaction |
| Carbonyl Oxygen | Ser105 (backbone NH) | Hydrogen Bond (Oxyanion Hole) |
| Gln106 (sidechain NH2) | Hydrogen Bond (Oxyanion Hole) | |
| Hydroxyl Group | His224 | Hydrogen Bond |
| Heptanoyl Chain | Trp104, Ile189, Val190 | Hydrophobic Interactions |
| Methyl Group | Ala281, Ala282 | Hydrophobic Interactions |
Note: This table is illustrative and based on known interactions of other substrates with CALB.
By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive, multi-scale model of the transformations of this compound can be developed. This theoretical framework not only rationalizes experimental observations but also provides a predictive tool for designing more efficient biocatalysts and reaction conditions.
Spectroscopic and Structural Elucidation Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Application of ¹H, ¹³C, and 2D NMR Techniques
One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide a complete picture of the carbon-hydrogen framework of Methyl 2-hydroxyheptanoate.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms like oxygen. For a typical methyl 2-hydroxyalkanoate, the proton on the hydroxyl-bearing carbon (H-2) appears as a distinct downfield signal. aocs.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Protons |
|---|---|---|---|
| -CH₃ (C7) | ~0.90 | Triplet (t) | -CH₂- (C6) |
| -CH₂- (C4, C5, C6) | ~1.3-1.5 | Multiplet (m) | Adjacent -CH₂- |
| -CH₂- (C3) | ~1.6-1.8 | Multiplet (m) | H-2, -CH₂- (C4) |
| -OH | Variable (Broad Singlet) | Singlet (s, broad) | None (or exchanges) |
| -OCH₃ (Ester) | ~3.75 | Singlet (s) | None |
| -CH(OH)- (H-2) | ~4.0-4.2 | Triplet (t) or Doublet of Doublets (dd) | -CH₂- (C3) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atoms attached to oxygen atoms (C-1, C-2, and the ester methoxy (B1213986) carbon) are significantly deshielded and appear at higher chemical shifts. docbrown.infolibretexts.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C7) | ~14 |
| -CH₂- (C5) | ~22 |
| -CH₂- (C4) | ~25 |
| -CH₂- (C6) | ~31 |
| -CH₂- (C3) | ~34 |
| -OCH₃ (Ester) | ~52 |
| -CH(OH)- (C2) | ~70 |
| -C=O (Ester, C1) | ~175 |
2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structural assignments. wikipedia.org
COSY spectra show correlations between protons that are coupled to each other, confirming the connectivity of the alkyl chain (e.g., a cross-peak between H-2 and the C3-protons). libretexts.org
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. youtube.com
Stereochemical Assignment through Chiral Auxiliary Derivatization
Determining the absolute configuration of the chiral center at C-2 requires a specialized approach. A common method involves derivatization with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). mdpi.com The procedure involves reacting the hydroxyl group of this compound with both (R)- and (S)-MTPA chloride to form diastereomeric Mosher's esters. These diastereomers, having different physical properties, produce distinct signals in the ¹H NMR spectrum. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. mdpi.com
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
GC-MS is a robust method for separating and identifying volatile compounds. When analyzed by GC-MS using Electron Ionization (EI), this compound undergoes predictable fragmentation. marinelipids.ca The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although it may be of low intensity. The fragmentation pattern is key to identification.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| [M-31] | [M - OCH₃]⁺ | Loss of the methoxy group |
| [M-59] | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 87 | [C₅H₁₁]⁺ | Alpha-cleavage (cleavage of the C2-C3 bond) |
| 73 | [CH(OH)COOCH₃]⁺ | Alpha-cleavage (cleavage of the C2-C3 bond) |
Electrospray Ionization Multistage Mass Spectrometry (ESI-MSn) for Complex Structures
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile or less volatile molecules. elsevierpure.com In ESI-MS, this compound typically forms pseudomolecular ions, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium (B1175870) adduct [M+NH₄]⁺. rsc.org This technique is advantageous as it usually preserves the molecular ion, providing clear molecular weight information.
Multistage mass spectrometry (MSn) can be employed to induce fragmentation of the parent ion. For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely result in characteristic neutral losses, such as the loss of water (H₂O) from the hydroxyl group or the loss of methanol (B129727) (CH₃OH) from the ester group. nih.gov This provides further structural confirmation.
Vibrational Spectroscopy for Conformational and Functional Group Analysis (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. upi.edu
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm its key structural features. docbrown.infolibretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are also visible, the C-C and C-H vibrations of the alkyl backbone often produce stronger signals in the Raman spectrum, which can be useful for conformational analysis. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Intensity |
|---|---|---|
| O-H stretch (hydroxyl) | 3500 - 3200 | Broad, Strong |
| C-H stretch (aliphatic) | 3000 - 2850 | Strong |
| C=O stretch (ester) | ~1740 | Very Strong, Sharp |
| C-O stretch (ester and alcohol) | 1250 - 1050 | Strong |
| O-H bend | 1440 - 1395 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation (as applicable to related structures)
X-ray crystallography stands as a definitive analytical method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about molecular structure, including bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute stereochemistry and preferred solid-state conformation.
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its nature as an oil or low-melting solid, the principles of X-ray crystallography are frequently applied to closely related, crystalline derivatives to establish its stereochemical identity. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms creates a unique pattern of spots, from which a map of the electron density within the crystal can be calculated. This map is then used to build a precise three-dimensional model of the molecule.
For chiral molecules, determining the absolute configuration (i.e., distinguishing between the R and S enantiomers) is a critical challenge. X-ray crystallography can resolve this ambiguity through a phenomenon known as anomalous dispersion. When the wavelength of the X-rays is close to the absorption edge of an atom in the molecule (often a "heavy" atom, but possible with lighter atoms), the scattering factor is altered, leading to measurable differences in the intensities of specific, symmetrically-related reflections (Friedel pairs). By carefully analyzing these differences, the absolute spatial arrangement of the atoms can be determined.
In the context of research on α-hydroxy esters like this compound, this method is invaluable for validating the outcomes of enantioselective syntheses. For example, a synthetic route designed to produce (S)-2-hydroxyheptanoic acid can be validated by converting the acid product into a crystalline salt or amide derivative. google.com An asymmetric halolactonization reaction that utilizes a chiral agent like L-proline can yield a stereospecific intermediate, and X-ray crystallography of this or a subsequent crystalline product can confirm the absolute configuration of the newly created stereocenter. google.com This confirmation provides definitive proof of the stereochemical control of the reaction, which is then inferred for the final, non-crystalline product, this compound.
Table 1: Application of X-ray Crystallography to Related Structures
| Feature | Description | Relevance to this compound |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Provides foundational structural information. |
| Absolute Stereochemistry | Determined via anomalous dispersion, which requires careful measurement of diffraction intensities. | Unambiguously assigns the R or S configuration at the C2 chiral center. |
| Conformation | Reveals the preferred solid-state arrangement of the molecule's atoms and functional groups. | Elucidates the spatial relationship between the hydroxyl, ester, and alkyl chain. |
| Applicability | Often performed on crystalline derivatives (e.g., parent acid, amides, or salts) when the target compound is not crystalline. | The determined absolute stereochemistry of a derivative is used to confirm the stereochemistry of this compound produced in the same reaction sequence. |
Biological Activity and Biochemical Interactions of Methyl 2 Hydroxyheptanoate
Substrate Specificity and Enzyme-Substrate Interactions
Analysis of Binding Affinity and Catalytic Efficiency with Relevant Enzymes
There is a lack of specific studies that have determined the binding affinity (often represented by the Michaelis constant, K_m) and catalytic efficiency (k_cat/K_m) of enzymes, such as lipases or esterases, for Methyl 2-hydroxyheptanoate. In general, the interaction between a lipase (B570770) and an ester substrate is influenced by the chain length of the fatty acid and the alcohol moiety, as well as the presence and position of functional groups like the hydroxyl group in this compound. The active site of a lipase, often featuring a catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate), and a hydrophobic binding pocket, accommodates the substrate. The specificity of a particular lipase towards short- or long-chain fatty acid esters varies. nih.gov For instance, some lipases show a preference for medium-chain fatty acids. The presence of a hydroxyl group at the C-2 position of the heptanoate (B1214049) chain would likely influence how the substrate fits into the active site and interacts with the amino acid residues, thereby affecting both binding and catalysis.
Hypothetical Interaction Parameters of Lipases with Fatty Acid Esters
| Enzyme Class | Substrate Features Influencing Affinity | Potential Impact on Catalytic Efficiency |
| Lipases | Chain length of the acyl group, nature of the alcohol, steric hindrance, presence of functional groups. | The precise fit within the enzyme's active site determines the rate of hydrolysis or esterification. |
| Esterases | Generally prefer shorter-chain fatty acid esters. | Can exhibit high turnover rates for suitable substrates. |
This table represents generalized principles and is not based on experimental data for this compound.
Mutagenesis Studies to Probe Enzyme Active Sites and Substrate Preferences
No mutagenesis studies specifically investigating the interaction of enzymes with this compound have been reported in the available scientific literature. Mutagenesis is a powerful tool to understand enzyme function. By altering specific amino acids in the active site or other key regions of an enzyme, researchers can probe how these changes affect substrate binding and catalysis. For example, modifying residues within the hydrophobic binding pocket of a lipase could alter its preference for fatty acids of different chain lengths or with substitutions. A study on two related lipases from Rhizomucor miehei and Rhizopus oryzae used in silico mutagenesis simulations to understand the role of specific amino acid residues in substrate stabilization. nih.gov Such studies on enzymes that could potentially metabolize this compound would be necessary to elucidate the precise molecular determinants of their interaction.
Metabolic Modulation and Cellular Impact
Direct research on the metabolic effects and cellular impact of this compound is scarce. However, insights can be cautiously extrapolated from studies on related compounds, such as medium-chain fatty acids (MCFAs) and other hydroxylated fatty acids.
Effects on Lipid Metabolic Pathways and Intermediary Metabolism
There is no specific research detailing the effects of this compound on lipid metabolic pathways. As a methyl ester of a medium-chain hydroxylated fatty acid, it would likely be hydrolyzed by cellular esterases or lipases to yield 2-hydroxyheptanoic acid and methanol (B129727). 2-hydroxy fatty acids are known components of certain sphingolipids in mammals. The metabolism of the resulting 2-hydroxyheptanoic acid would likely involve pathways for fatty acid oxidation.
Studies on other modified fatty acids have shown various effects on lipid metabolism. For example, β-hydroxy-β-methyl butyrate (B1204436) (HMB), a metabolite of leucine, has been found to reduce triglyceride content in adipocytes by suppressing the expression of lipogenic proteins and increasing the expression of proteins involved in lipolysis. psu.eduencyclopedia.pub It is important to note that these findings are for a different compound and cannot be directly attributed to this compound without specific investigation.
Influence on Energy Metabolism and Cellular Processes
The influence of this compound on energy metabolism and cellular processes has not been specifically studied. Medium-chain fatty acids are generally known to be rapidly absorbed and metabolized, serving as a quick source of energy. They can enter the mitochondria for β-oxidation independently of the carnitine shuttle, which is required for long-chain fatty acids.
Research Applications and Translational Potential of Methyl 2 Hydroxyheptanoate
Utilization in Drug Discovery and Medicinal Chemistry
The value of hydroxy fatty acid esters in medicinal chemistry lies in their utility as starting materials for more complex molecules. Their defined stereochemistry and functional groups can be strategically incorporated into novel therapeutic agents.
Methyl 2-hydroxyheptanoate and its isomers serve as precursors derived from polyhydroxyalkanoates (PHAs) for the synthesis of potential anticancer agents. Research has demonstrated a pathway where (3R)-hydroxyheptanoate methyl esters, as part of a mixture of PHA monomers, are used to create novel Sugar Fatty Acid Esters (SFAEs) with cytotoxic potential.
The synthesis involves a multi-step process. First, the hydroxyl group of the PHA monomer methyl esters (containing both C7 and C9 chains) is modified. For instance, fluorinated derivatives such as (R)-3-(2,2,2-trifluoroethoxy)heptanoic acid can be synthesized. mdpi.com These modified monomers are then enzymatically coupled with sugar molecules like glucose, galactose, or lactose (B1674315) to form SFAEs. mdpi.com The rationale is that modifying the hydrophobic part of an SFAE molecule by introducing halide atoms can significantly alter its cytotoxicity, offering a potential strategy for developing new anticancer compounds. mdpi.com
| Step | Description | Precursor(s) | Product(s) |
| 1 | Modification | (3R)-hydroxyheptanoate methyl esters | Fluorinated methyl esters of PHA monomers |
| 2 | Enzymatic Coupling | Fluorinated monomers, Sugars (lactose, glucose, etc.) | Sugar Fatty Acid Esters (SFAEs) |
| 3 | Evaluation | Synthesized SFAEs | Assessment of anticancer potential |
This interactive table outlines the synthetic pathway from PHA monomers to potential therapeutic agents.
While this demonstrates a clear application in anticancer research, the direct use of this compound in the synthesis of antiviral or antibacterial agents is not prominently documented in current scientific literature.
The potential of this compound as a precursor for pharmaceutically active compounds, particularly antibiotics, is plausible due to its nature as a chiral building block. However, specific examples and dedicated research pathways detailing its incorporation into antibiotic structures are not extensively reported in the available literature.
Development of Advanced Materials
In materials science, the primary role of this compound is as a monomer for the production of biodegradable polymers, offering a sustainable alternative to conventional plastics derived from petrochemicals.
This compound is a precursor to a monomer unit for Polyhydroxyalkanoates (PHAs). PHAs are a family of biodegradable polyesters synthesized by microorganisms as carbon and energy storage materials. nih.gov They are classified based on the number of carbon atoms in their monomer units. Short-chain-length PHAs (scl-PHAs) contain 3-5 carbon atoms, while medium-chain-length PHAs (mcl-PHAs) are composed of monomers with 6-14 carbon atoms. fkit.hr Poly(3-hydroxyheptanoate) would be classified as a mcl-PHA.
The properties of PHAs can be tailored by creating copolymers. For example, incorporating a mcl-PHA monomer like 3-hydroxyhexanoate (B1247844) (3HHx) into a scl-PHA backbone like poly(3-hydroxybutyrate) (P(3HB)) results in a P(3HB-co-3HHx) copolymer. nih.gov This incorporation disrupts the crystal lattice of P(3HB), leading to significant changes in the material's properties. nih.govmdpi.com As the molar fraction of the mcl monomer increases, the resulting copolymer generally becomes more flexible and less brittle, with a lower melting temperature and crystallinity. nih.gov This principle suggests that using a heptanoate (B1214049) monomer would yield similar effects, producing a softer, more elastomeric polymer compared to pure P(3HB). nih.govmdpi.com
| Property | P(3HB) Homopolymer | P(3HB-co-3HHx) Copolymer (Increasing 3HHx mol%) |
| Melting Temperature (Tm) | High (~180 °C) | Decreases |
| Crystallinity | High (55-80%) | Decreases |
| Flexibility (Elongation at Break) | Low (~5%) | Increases |
| Brittleness | High | Decreases |
This interactive table illustrates the effect of incorporating a medium-chain-length monomer, analogous to hydroxyheptanoate, on the properties of a PHA copolymer, based on data for P(3HB-co-3HHx). nih.govmdpi.com
The ability to create PHA copolymers with varied monomer compositions is fundamental to engineering novel polymeric architectures for sustainable applications. By controlling the ratio of scl monomers to mcl monomers (such as hydroxyheptanoate), researchers can fine-tune the physicochemical and mechanical properties of the resulting bioplastic. nih.gov
This strategy allows for the design of materials with specific characteristics, such as enhanced flexibility, controlled degradation rates, and improved processability. nih.govmdpi.com For instance, increasing the mcl-monomer content can produce polymers suitable for applications requiring high elasticity, such as flexible films for packaging or specialized medical devices. nih.gov This capacity for precise tuning makes PHAs a versatile platform for developing advanced, biodegradable materials tailored to a wide range of sustainable applications, moving away from reliance on non-renewable, petroleum-based plastics.
Applications in Analytical and Diagnostic Research
Currently, there is limited information available in the scientific literature regarding specific applications of this compound in analytical and diagnostic research.
Contribution to Chemical Biology Research
Tools for Elucidating Complex Biological Pathways:There is no evidence in the available scientific literature to suggest that this compound has been utilized as a tool to help understand or map out complex biological pathways.
Due to the lack of specific research findings on this compound in these areas, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape and Key Findings
The current research landscape for Methyl 2-hydroxyheptanoate is primarily built upon the foundation of studies into α-hydroxy esters and the broader category of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). While direct studies are limited, the compound is recognized and has been included in chemical literature and patents. For instance, its synthesis was noted in The Journal of Organic Chemistry as early as 1978, and it is listed in a Chinese patent (CN103097385B) concerning heterocyclic compounds as IP receptor agonists.
The key findings relevant to this compound are largely derived from research into its parent class:
Chiral Building Blocks: Enantiomerically pure α-hydroxy esters are highly valued as versatile synthons, or building blocks, for the synthesis of complex, high-value molecules like pharmaceuticals, vitamins, and pheromones. Their two reactive functional groups—the hydroxyl and ester moieties—allow for straightforward chemical modifications.
Biocatalytic Synthesis: A significant body of research is dedicated to the biocatalytic synthesis of chiral hydroxy esters. The use of enzymes, such as lipases and ketoreductases, offers a green and highly stereoselective alternative to traditional chemical synthesis, often achieving high enantiomeric excess (>99%) and high conversion rates under mild conditions. This approach is crucial for producing the specific stereoisomers often required for biologically active compounds.
Biological Relevance of FAHFAs: The broader family of FAHFAs, to which this compound belongs, has been identified as a class of bioactive lipids with anti-inflammatory and anti-diabetic properties. This suggests a potential, though unexplored, bioactivity for this compound.
To provide a clearer overview, the following interactive data table summarizes the key research areas and findings applicable to the study of this compound.
| Research Area | Key Findings | Relevance to this compound |
| Asymmetric Synthesis | Development of biocatalytic methods (e.g., using Saccharomyces cerevisiae or Candida antarctica lipase) and chemocatalytic methods for producing enantiomerically pure α-hydroxy esters. | These methods provide a pathway to synthesize specific stereoisomers of this compound, which is crucial for potential pharmaceutical applications. |
| Bioactive Lipids | The discovery of FAHFAs as endogenous signaling molecules with roles in glucose metabolism and inflammation. | Establishes a precedent for potential biological activity, warranting future investigation into its specific physiological roles. |
| Material Science | (R)-hydroxycarboxylic acids, the precursors to esters like this compound, are derived from polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. | Suggests potential applications as a monomer or additive in the development of novel biomaterials. |
| Fine Chemicals | Chiral α-hydroxy esters serve as key intermediates in the synthesis of complex organic molecules, including fragrances and other specialty chemicals. | Indicates a potential industrial application for this compound as a precursor in the fine chemicals industry. |
Emerging Avenues and Unresolved Challenges in this compound Research
The future of this compound research is ripe with possibilities, though it is not without its challenges. The primary hurdle is the current lack of dedicated studies on this specific molecule.
Emerging Avenues:
Exploration of Biological Activity: A crucial next step is to screen this compound for biological activity, drawing inspiration from the known anti-inflammatory and insulin-regulating effects of other FAHFAs. ambeed.com This could open doors to novel therapeutic applications.
Development as a Chiral Precursor: Investigating its use as a precursor for the asymmetric synthesis of novel pharmaceuticals or agrochemicals is a promising avenue. The specific seven-carbon chain of the heptanoate (B1214049) moiety may offer unique properties to the final products.
Advanced Biocatalysis: Engineering novel enzymes or optimizing existing biocatalytic systems specifically for the high-yield, high-purity production of (R)- or (S)-Methyl 2-hydroxyheptanoate could make it a more accessible and economically viable building block for industrial applications.
Polymer and Material Science: Research into incorporating this compound into polymers could lead to new biodegradable materials with tailored properties, such as altered flexibility or degradation rates, inspired by research on related polyhydroxyalkanoates.
Unresolved Challenges:
Stereoselective Synthesis on a Large Scale: While biocatalytic methods are effective, scaling them up for industrial production can be challenging. Developing robust and cost-effective large-scale synthesis methods for enantiomerically pure this compound remains a significant obstacle.
Lack of Mechanistic Understanding: For the broader FAHFA class, the full scope of their biosynthesis, degradation pathways, and the specific enzymatic machinery involved is not yet fully understood. tandfonline.com This knowledge gap hinders the targeted exploration of this compound's potential biological functions.
Structure-Function Relationship: A fundamental challenge is to determine the precise structure-activity relationship. It is currently unknown how the specific chain length (heptanoate) and the position of the hydroxyl group (position 2) of this molecule influence its physical, chemical, and biological properties compared to other α-hydroxy esters.
Interdisciplinary Collaborations for Future Discoveries and Applications
Overcoming the challenges and realizing the potential of this compound will require a concerted effort across multiple scientific disciplines.
Organic Chemistry and Biotechnology: Collaboration between synthetic organic chemists and biotechnologists is essential for developing novel and efficient synthesis routes. Chemists can design new catalytic systems, while biotechnologists can engineer enzymes and microbial hosts for optimized biocatalytic production.
Pharmacology and Biochemistry: To explore its therapeutic potential, pharmacologists and biochemists must collaborate to conduct in-vitro and in-vivo studies. This will be necessary to screen for biological activity, identify cellular targets, and elucidate the metabolic pathways of the compound.
Material Science and Chemical Engineering: The development of new biomaterials based on this compound would necessitate collaboration between material scientists, who can design and characterize new polymers, and chemical engineers, who can develop processes for polymer production and processing.
Computational Chemistry and Biology: Computational experts can play a vital role in accelerating research. Molecular dynamics simulations and quantum mechanical calculations can help predict the interactions of this compound with biological targets or model the properties of new materials, guiding experimental efforts and providing deeper mechanistic insights.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Methyl 2-hydroxyheptanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 2-hydroxyheptanoic acid with methanol under acidic catalysis (e.g., p-toluenesulfonic acid). Solvent choice (e.g., toluene or dichloromethane) and reaction temperature (60–80°C) significantly impact yield. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity product (>95%). Contaminants like unreacted starting materials or side products (e.g., diesters) require monitoring via TLC or GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical evaluation . For inhalation risks, work in a fume hood with adequate ventilation. Contaminated gloves must be disposed of as hazardous waste under local regulations .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying hydroxyl and ester functional groups. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile impurities. Infrared (IR) spectroscopy validates hydrogen bonding patterns, particularly the hydroxyl stretch (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in experimental calibration (e.g., static vs. dynamic vaporization methods). Replicate measurements using standardized equipment (e.g., NIST-validated calorimeters) and cross-validate with computational models (e.g., COSMO-RS). Purity verification via HPLC before testing is essential to minimize error .
Q. What strategies are employed to separate enantiomers of this compound, and what challenges arise in chiral resolution?
- Methodological Answer : Chiral stationary phases (e.g., cyclodextrin derivatives in HPLC) resolve enantiomers but require optimization of mobile-phase composition (e.g., hexane/isopropanol ratios). Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, though reaction kinetics and enzyme stability under acidic conditions pose challenges .
Q. What in silico models predict the biodegradation pathways of this compound in environmental systems?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability using parameters like logP and topological polar surface area (TPSA). Molecular dynamics simulations model hydrolysis rates in aqueous environments, accounting for pH and microbial enzyme interactions. Experimental validation via OECD 301B ready biodegradability tests is recommended .
Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?
- Methodological Answer : Under acidic conditions (pH < 4), ester hydrolysis accelerates, forming 2-hydroxyheptanoic acid. Polar solvents (e.g., water/ethanol mixtures) increase hydrolysis rates compared to nonpolar solvents (e.g., hexane). Stability studies should use HPLC to monitor degradation products over time, with Arrhenius modeling to predict shelf life .
Data Contradiction and Experimental Design Considerations
- Conflicting Biological Activity Reports : Variations in cytotoxicity assays (e.g., IC₅₀ values) may stem from differences in cell lines (e.g., HEK-293 vs. HepG2) or solvent carriers (DMSO vs. ethanol). Standardize cell culture conditions and include solvent controls to isolate compound-specific effects .
- Synthetic Yield Discrepancies : Catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid) and reaction time (12–24 hrs) significantly alter yields. Design factorial experiments to optimize parameters systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
